molecular formula C9H9ClFNO B1604586 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide CAS No. 347196-12-7

2-chloro-N-(3-fluoro-2-methylphenyl)acetamide

Cat. No. B1604586
Key on ui cas rn: 347196-12-7
M. Wt: 201.62 g/mol
InChI Key: PUPSLKVJMLPHCE-UHFFFAOYSA-N
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Patent
US07709483B2

Procedure details

A solution of chloroacetyl chloride (38.4 ml, 480 mmol) in ethyl acetate (100 ml) was slowly added to a vigorously-stirred mixture of 3-fluoro-2-methylaniline (60 g, 480 mmol), saturated aqueous sodium bicarbonate (400 ml), ice (ca 100 g) and ethyl acetate (400 ml). Some solid formed then dissolved. After 1 hour the mixture was evaporated to removing the ethyl acetate) and filtered, washing with water. The resulting product was dried in vacuo (94.4 g, 98%).
Quantity
38.4 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[F:6][C:7]1[C:8]([CH3:14])=[C:9]([CH:11]=[CH:12][CH:13]=1)[NH2:10].C(=O)(O)[O-].[Na+]>C(OCC)(=O)C>[Cl:1][CH2:2][C:3]([NH:10][C:9]1[CH:11]=[CH:12][CH:13]=[C:7]([F:6])[C:8]=1[CH3:14])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
38.4 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
60 g
Type
reactant
Smiles
FC=1C(=C(N)C=CC1)C
Name
Quantity
400 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Some solid formed
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved
CUSTOM
Type
CUSTOM
Details
After 1 hour the mixture was evaporated
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to removing the ethyl acetate) and
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
The resulting product was dried in vacuo (94.4 g, 98%)

Outcomes

Product
Name
Type
Smiles
ClCC(=O)NC1=C(C(=CC=C1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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